1-Iodo-3-methoxycyclohexane
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Overview
Description
1-Iodo-3-methoxycyclohexane is an organic compound that features a cyclohexane ring substituted with an iodine atom and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-3-methoxycyclohexane can be synthesized through several methods. One common approach involves the iodination of 3-methoxycyclohexanol. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds, while the iodine atom can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-methoxycyclohexanol or 3-methoxycyclohexylamine.
Elimination: Formation of methoxycyclohexene.
Oxidation: Formation of 3-methoxycyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Iodo-3-methoxycyclohexane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Investigation of its properties for potential use in advanced materials.
Mechanism of Action
The mechanism of action of 1-iodo-3-methoxycyclohexane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-3-methoxycyclohexane: Similar structure but with a bromine atom instead of an iodine atom.
3-Methoxycyclohexanol: Similar structure but without the iodine atom.
Uniqueness
1-Iodo-3-methoxycyclohexane is unique due to the presence of both an iodine atom and a methoxy group on the cyclohexane ring.
Properties
IUPAC Name |
1-iodo-3-methoxycyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUMHGQYNFXPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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